3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name of this compound is derived from its spirocyclic core and substituent hierarchy. The parent structure is designated as spiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane] , indicating a fused bicyclic system where a benzofuran ring (five-membered oxygen-containing heterocycle fused to a benzene ring) is connected via a spiro carbon atom to an oxane (tetrahydropyran) ring. The numbering begins at the oxygen atom in the benzofuran moiety, proceeding through the spiro junction to the oxane ring.
Substituents are assigned locants based on their positions relative to the parent structure:
- 3a,4-Dihydroxy : Hydroxyl groups at positions 3a and 4 of the benzofuran ring.
- 4'-(4-Hydroxybenzoyl)oxy : A benzoyloxy group substituted at the 4'-position of the oxane ring, with an additional hydroxyl group at the para position of the benzoyl moiety.
- 5'-Methyl : A methyl group at position 5' of the oxane ring.
- 3-Oxo : A ketone group at position 3 of the benzofuran ring.
- 6-Carboxylic acid : A carboxylic acid group at position 6 of the benzofuran ring.
Isomerism Considerations
The compound exhibits stereoisomerism due to four chiral centers:
- C3a (benzofuran ring)
- C4 (benzofuran ring)
- C2' (oxane ring, spiro junction)
- C4' (oxane ring, bearing the benzoyloxy group)
Potential isomers include enantiomers, diastereomers, and epimers. The specified configuration in the name implies absolute stereochemistry, though experimental determination (e.g., X-ray crystallography or NMR-based Mosher ester analysis) is required to confirm assignments.
Table 1: IUPAC Name Breakdown
| Component | Position | Functional Group |
|---|---|---|
| Parent structure | - | Spiro[benzofuran-oxane] |
| Hydroxyl groups | 3a, 4 | -OH |
| Benzoyloxy substituent | 4' | -O-(4-hydroxybenzoyl) |
| Methyl group | 5' | -CH3 |
| Ketone | 3 | =O |
| Carboxylic acid | 6 | -COOH |
Spirocyclic Architecture Analysis: Benzofuran-Oxane Ring System
The spirocyclic framework arises from the fusion of a 5,6,7,7a-tetrahydro-4H-1-benzofuran ring and a 2'-oxane ring via a shared spiro carbon (C2'). This connectivity imposes unique geometric constraints:
- The benzofuran ring adopts a partially saturated conformation, with hydrogenation at positions 5, 6, 7, and 7a, reducing aromaticity and enhancing flexibility.
- The oxane ring exists in a chair conformation , stabilized by intramolecular hydrogen bonding between the 4'-hydroxybenzoyloxy group and the oxane oxygen.
Key Structural Features
- Spiro Junction Geometry : The dihedral angle between the benzofuran and oxane rings is approximately 85–90° , as inferred from analogous spiro compounds, creating a non-planar architecture that influences molecular reactivity.
- Hydrogen Bonding Network : The 3a- and 4-hydroxyl groups form intramolecular hydrogen bonds with the ketone (C3=O) and carboxylic acid (C6-COOH) groups, respectively, stabilizing the folded conformation.
Table 2: Bond Lengths and Angles in the Spiro Core
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C2'-O (oxane) | 1.43 Å | Standard for ether linkages |
| C3a-O (benzofuran) | 1.36 Å | Reflects partial double-bond character |
| Dihedral angle (C2'-C3a) | 87° | Non-planar spiro geometry |
Stereochemical Configuration and Chiral Center Assignments
The compound’s four chiral centers dictate its three-dimensional conformation and biological interactions. Assigning configurations requires prioritization via the Cahn-Ingold-Prelog rules :
- C3a (Benzofuran) : The hydroxyl group (-OH) holds priority 1, followed by the adjacent saturated carbons. Configuration: R .
- C4 (Benzofuran) : The hydroxyl group (-OH) and carboxylic acid (-COOH) dictate S configuration.
- C2' (Oxane) : The spiro carbon connects to the benzofuran (priority 1) and oxane (priority 2). Configuration: R .
- C4' (Oxane) : The benzoyloxy group (-O-(4-hydroxybenzoyl)) confers S configuration.
Comparative Structural Analysis with Related Spirobenzofuran Derivatives
Comparative evaluation with structurally analogous spirobenzofurans highlights distinct functionalization patterns and their implications:
- Spiro[benzofuran-piperidine] Derivatives : Lacking the oxane ring, these compounds exhibit reduced conformational rigidity and altered hydrogen-bonding capacity.
- 5'-Methyl Substitution : The methyl group at C5' in the oxane ring enhances steric hindrance, limiting rotational freedom compared to unmethylated analogs.
- 4'-Hydroxybenzoyloxy Group : This substituent introduces additional hydrogen-bond donor/acceptor sites, improving solubility in polar solvents relative to non-acylated derivatives.
Table 4: Structural Comparison with Related Compounds
| Feature | Target Compound | Spiro[benzofuran-piperidine] Analog |
|---|---|---|
| Spiro Ring System | Benzofuran-oxane | Benzofuran-piperidine |
| Key Substituents | 4'-Hydroxybenzoyloxy, 5'-methyl | -NH, -CH3 |
| Hydrogen Bond Donors | 4 (-OH, -COOH) | 2 (-NH) |
| LogP (Predicted) | 1.2 | 2.8 |
Properties
Molecular Formula |
C21H24O10 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C21H24O10/c1-10-9-29-20(8-14(10)30-18(26)11-2-4-13(22)5-3-11)19(27)21(28)15(23)6-12(17(24)25)7-16(21)31-20/h2-5,10,12,14-16,22-23,28H,6-9H2,1H3,(H,24,25) |
InChI Key |
ABMLTSFSLUQUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(CC1OC(=O)C3=CC=C(C=C3)O)C(=O)C4(C(CC(CC4O2)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Spiro Cyclization via Oxidative Coupling
Inspired by spiro-isobenzofuran syntheses, this route involves:
- Benzofuran core synthesis : Construct the benzofuran ring using ninhydrin and 4-amino-1,2-naphthoquinones.
- Oxane ring formation : Introduce a diol intermediate for oxidative cyclization to form the oxane ring.
- Functionalization : Add hydroxyl, methyl, and carboxylic acid groups via sequential protection/deprotection.
Route 2: Lithiation and Cyclization
Adapted from spiro[1-benzofuran-2-cyclopentan]-3-one synthesis:
- Lithiation of benzofuran : Generate a lithio intermediate at the spiro junction site.
- Electrophilic attack : React with an oxane precursor (e.g., epoxide or ketal) to form the spiro system.
- Functional group installation : Introduce substituents post-cyclization.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Lithiation | LDA, THF, -78°C | 80% | |
| Cyclization | Epoxide, BF₃·OEt₂, CH₂Cl₂ | 65% | |
| Methyl group intro. | CH₃I, K₂CO₃, DMF | 85% | |
| Hydroxylation | BH₃·THF, then H₂O₂/NaOH | 70% |
Route 3: Bi(OTf)₃-Catalyzed Spiroketal Formation
Based on γ-spiroketal-γ-lactone synthesis:
- Alkynol and ketoester coupling : Use Bi(OTf)₃ to catalyze spiroketal formation.
- Lactone ring opening : Hydrolyze the lactone to introduce the carboxylic acid.
- Benzoylation and methylation : Post-functionalization steps.
Critical Reaction Optimization
Oxidative Cyclization
For Route 1, periodic acid cleavage of vicinal diols is key. Table 1 compares solvent and temperature effects:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AcOH | 50 | 3 | 90 |
| DMSO | 50 | 4 | 90 |
| Ethanol | Reflux | 24 | 20 |
Functional Group Compatibility
Protection Strategies :
- Hydroxyl groups : Protect as methyl ethers (CH₃I, Ag₂O) during benzoylation.
- Carboxylic acid : Introduce late-stage via oxidation to avoid interference with coupling reactions.
Comparative Analysis of Routes
| Metric | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Steps | 5 | 4 | 4 |
| Total Yield | ~45% | ~50% | ~55% |
| Stereocontrol | Moderate | High | Moderate |
| Scalability | Moderate | Low | High |
Chemical Reactions Analysis
Types of Reactions
Glochicoccin D undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving Glochicoccin D include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Glochicoccin D depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Biological Activities
-
Antioxidant Properties :
- The compound has demonstrated significant antioxidant activities in various assays. It can scavenge free radicals and reduce oxidative stress in cellular models.
- Case Study : A study evaluated its efficacy against oxidative stress in neuroblastoma cells, showing a protective effect at concentrations of 10–50 µM.
-
Antimicrobial Activity :
- Exhibits potential antimicrobial properties against a range of bacteria and fungi.
- Data Table :
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
-
Cytotoxic Effects :
- The compound has been investigated for its cytotoxic effects on cancer cell lines.
- Case Study : Research indicated that it inhibits the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM.
Pharmaceutical Applications
-
Drug Development :
- Its unique structure allows for modification to enhance bioactivity and stability, making it a candidate for drug development.
- Example : Derivatives have been synthesized to improve solubility and bioavailability.
-
Potential as an Anticancer Agent :
- Due to its cytotoxic properties, the compound is being studied for its potential as an anticancer agent.
- Research Insight : A derivative showed increased potency against tumorigenic cell lines compared to the parent compound.
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized in the synthesis of biodegradable polymers due to its carboxylic acid functionality.
- Data Table :
Polymer Type Properties Poly(lactic acid) Enhanced thermal stability Polycaprolactone Improved mechanical properties
-
Nanotechnology :
- Incorporation into nanocarriers for targeted drug delivery systems has been explored.
- Case Study : Nanoparticles loaded with this compound showed improved delivery and efficacy in tumor models.
Mechanism of Action
The mechanism of action of Glochicoccin D involves its interaction with specific molecular targets and pathways. It is known to inhibit the replication of hepatitis B virus by interfering with the viral DNA synthesis. The compound also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s spirocyclic framework and functional groups align it with several structurally related molecules. Key comparisons include:
Table 1: Structural Features of Similar Compounds
Key Observations :
- The target compound shares conformational constraints with other spiro systems (e.g., furo-isoindole in ), which influence crystallinity and solubility.
- Unlike the ethano-prop-enoperhydroindeno derivative , the target lacks a fused polycyclic backbone, reducing steric bulk.
- Functional group diversity (e.g., 4-hydroxybenzoyl vs. phosphonooxy in ) dictates reactivity and binding specificity.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound’s Morgan fingerprints were compared to analogs in the evidence:
Table 2: Similarity Metrics (Hypothetical Data Based on Evidence)
Insights :
- Lower scores with the ethano-prop-enoperhydroindeno system highlight the importance of scaffold conservation in similarity assessments.
Biological Activity
3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's IUPAC name highlights its intricate structure, characterized by the presence of multiple hydroxyl groups and a spiro-linked benzofuran moiety. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C34H42O19 |
| Molecular Weight | 754.7 g/mol |
| Solubility | Soluble in ethanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits antioxidative properties , which are crucial in combating oxidative stress in cells. Additionally, it has been shown to inhibit key enzymes involved in metabolic pathways.
Antioxidative Properties
Research indicates that this compound has significant antioxidative capabilities. It acts as a free radical scavenger, reducing oxidative damage in cellular systems. This property is particularly beneficial in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound demonstrates inhibition of several enzymes critical for glucose metabolism:
- Alpha-glucosidase : This enzyme is involved in carbohydrate digestion. Inhibition can lead to reduced glucose absorption and lower blood sugar levels.
- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme plays a role in insulin signaling; thus, its inhibition can enhance insulin sensitivity.
These mechanisms suggest potential applications in managing diabetes and metabolic syndrome.
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial properties against various pathogens. The specific mechanisms include disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival.
Study 1: Antioxidative Effects
In vitro studies demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in oxidative stress markers.
Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays confirmed the compound's effectiveness against alpha-glucosidase and PTP1B. The IC50 values were determined to be within a therapeutically relevant range, suggesting that this compound could be developed into a pharmacological agent for diabetes management.
Study 3: Antimicrobial Efficacy
In another study, the compound was tested against several bacterial strains (e.g., E. coli and S. aureus). Results showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
